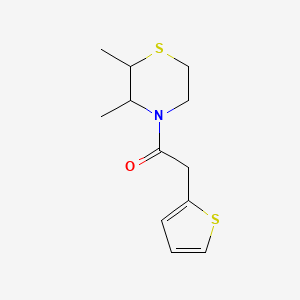
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to possess unique properties that make it suitable for use in the synthesis of new drugs and materials.
Mecanismo De Acción
The mechanism of action of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone is not fully understood. However, it is believed that this compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to possess significant antioxidant activity, which makes it suitable for use in the treatment of various oxidative stress-related disorders. Additionally, this compound has also been found to possess anti-inflammatory activity, which makes it suitable for use in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone in lab experiments is its unique properties. This compound possesses several properties that make it suitable for use in the synthesis of new drugs and materials. Additionally, this compound has been found to be relatively easy to synthesize, which makes it suitable for use in large-scale experiments. However, one of the major limitations of using this compound is its potential toxicity. This compound has been found to be toxic to some cell lines, which makes it unsuitable for use in certain experiments.
Direcciones Futuras
There are several future directions for the research on (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone. One of the major future directions is the development of new drugs and materials using this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more studies are needed to determine the safety and toxicity of this compound in various cell lines and organisms.
Métodos De Síntesis
The synthesis of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone involves several steps. The first step involves the reaction of 2-amino-5-fluorobenzoic acid with thionyl chloride to form 2-chloro-5-fluorobenzoic acid. The second step involves the reaction of 2-chloro-5-fluorobenzoic acid with 2-mercaptophenol to form (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ol. The final step involves the oxidation of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ol with a suitable oxidizing agent to form this compound.
Aplicaciones Científicas De Investigación
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the synthesis of new drugs. It has been found to possess significant antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has also been found to possess anticancer activity and has shown promising results in the treatment of various types of cancer.
Propiedades
IUPAC Name |
(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c14-10-1-2-11-12(7-10)17-5-4-15(11)13(16)9-3-6-18-8-9/h1-3,6-8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAPCMDVBGXAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1C(=O)C3=CSC=C3)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)





![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)

![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)



![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)